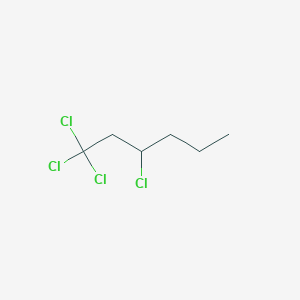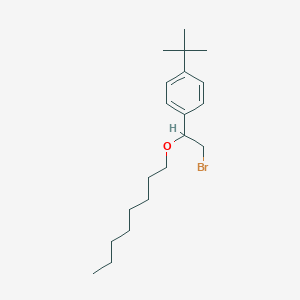
alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether is an organic compound that features a bromomethyl group attached to a p-tert-butylbenzyl moiety, which is further linked to an octyl ether chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether typically involves the bromination of a precursor compound. One common method is the bromination of p-tert-butylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a suitable solvent like dichloromethane. The resulting bromomethyl intermediate is then reacted with octyl alcohol under basic conditions to form the desired ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl ethers, amines, or thiols.
Oxidation: Products include benzaldehyde derivatives or benzoic acids.
Reduction: Products include methyl-substituted benzyl ethers.
科学的研究の応用
Alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a reagent in various industrial processes.
作用機序
The mechanism of action of alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether involves its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules, thereby altering their properties and activities.
類似化合物との比較
Similar Compounds
Bromomethyl methyl ether: Similar in structure but with a methyl group instead of the octyl chain.
Bromomethyl octyl ether: Lacks the p-tert-butylbenzyl moiety.
Bromomethyl phenyl ether: Contains a phenyl group instead of the p-tert-butylbenzyl group.
Uniqueness
Alpha-(Bromomethyl)-p-tert-butylbenzyl octyl ether is unique due to the presence of both the p-tert-butylbenzyl and octyl ether groups, which confer distinct steric and electronic properties. These features make it a versatile intermediate for synthesizing a wide range of compounds with tailored functionalities.
特性
CAS番号 |
21270-06-4 |
|---|---|
分子式 |
C20H33BrO |
分子量 |
369.4 g/mol |
IUPAC名 |
1-(2-bromo-1-octoxyethyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C20H33BrO/c1-5-6-7-8-9-10-15-22-19(16-21)17-11-13-18(14-12-17)20(2,3)4/h11-14,19H,5-10,15-16H2,1-4H3 |
InChIキー |
BRTMPQQLYHLSIL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(CBr)C1=CC=C(C=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


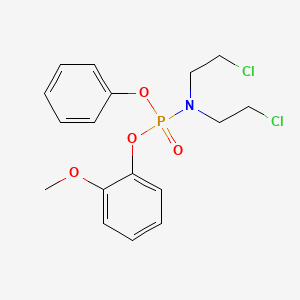
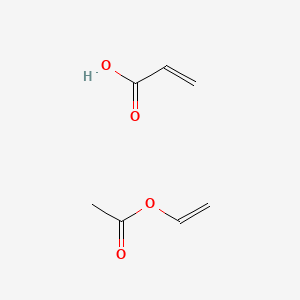
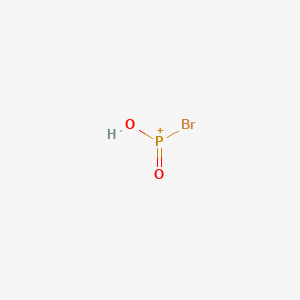

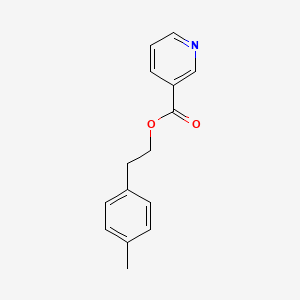
![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)



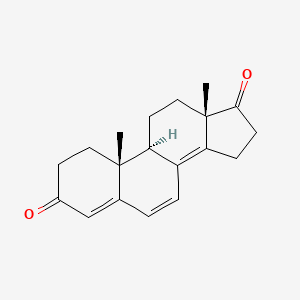
![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)
